2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one
Description
2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core fused with a benzene ring. Key structural elements include:
- Oxazole-thioether moiety: A 5-methyloxazol-4-ylmethyl group linked via a thioether bridge to the quinazolinone core. The oxazole ring bears a 3-chlorophenyl substituent, enhancing lipophilicity and electronic modulation.
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c1-13(2)26-21(27)17-9-4-5-10-18(17)25-22(26)29-12-19-14(3)28-20(24-19)15-7-6-8-16(23)11-15/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNHKLMGTNQBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one, with the CAS number 1112399-22-0, is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article discusses its structural characteristics, synthesis, and biological activity, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 497.0 g/mol. The structure features a quinazoline core substituted with a methyloxazole and a thioether group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 497.0 g/mol |
| CAS Number | 1112399-22-0 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various functional groups. The reaction conditions must be optimized to achieve high purity and yield. Specific synthetic pathways may include nucleophilic substitutions and cyclization reactions to enhance pharmacological properties.
Biological Activity Overview
Research indicates that compounds in the quinazoline family exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one are still being explored, but initial studies suggest significant potential.
Anticancer Activity
Quinazoline derivatives have been noted for their anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth. While specific IC50 values for this compound have not been widely reported, its structural similarities to known anticancer agents suggest potential efficacy.
Anti-inflammatory Effects
Research on related compounds indicates that they may inhibit pro-inflammatory pathways. For example, derivatives that share structural features with 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one have demonstrated the ability to modulate cytokine production and reduce inflammation in vitro.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that quinazoline derivatives could inhibit calcium mobilization in CHO cells expressing human leukotriene receptors, suggesting potential anti-inflammatory mechanisms .
- Structure-Activity Relationship (SAR) : Research into related compounds has established a SAR framework that highlights how modifications to the quinazoline core can enhance biological activity. This framework could guide future modifications of 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one for improved efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their properties are summarized below, with inferences drawn from related heterocyclic systems in the evidence.
Table 1: Structural and Physicochemical Comparison
Key Observations
Pyrimidinones (I-19, I-23) lack the fused benzene ring of quinazolinones, reducing molecular weight and planarity.
Substituent Effects :
- Halogenated Groups : The target’s 3-chlorophenyl group increases lipophilicity (ClogP ~3.5 estimated) compared to fluorophenyl analogs (e.g., Compound 4, ClogP ~2.8), which may improve membrane permeability .
- Thioether Linkages : All compounds in Table 1 feature thioether bridges, but the target’s oxazole-thioether system differs from pyrazole-thioethers (I-19, I-23) in electronic and steric profiles. Oxazoles are more electron-deficient, possibly altering binding affinity in medicinal contexts .
Conformational and Crystallographic Insights :
- Compound 4 exhibits two independent molecules in its asymmetric unit, with one fluorophenyl group oriented perpendicularly to the planar core. This suggests that bulky substituents (e.g., the target’s 3-chlorophenyl) may similarly disrupt planarity, affecting crystal packing or solubility.
Synthetic Efficiency: Yields for pyrimidinone analogs (e.g., I-23 at 86% ) indicate robust synthetic routes for thioether-linked heterocycles. The target compound’s synthesis could benefit from analogous strategies, though the oxazole component may require specialized optimization.
Implications for Research and Development
- Medicinal Chemistry: The quinazolinone core is prevalent in kinase inhibitors (e.g., EGFR inhibitors). The target’s oxazole-thioether moiety could modulate selectivity compared to pyrazole-based analogs .
- Materials Science: Non-planar substituents (e.g., 3-chlorophenyl) may influence supramolecular assembly, as seen in the triclinic packing of Compound 4 .
- Data Gaps : Experimental data on the target’s solubility, stability, and bioactivity are absent in the provided evidence, necessitating further study.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
